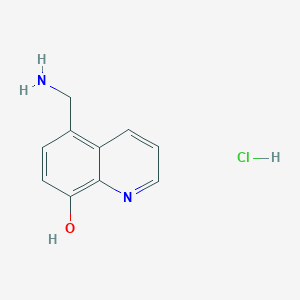

5-(aminomethyl)quinolin-8-ol hydrochloride

CAS No.: 1285210-52-7

Cat. No.: VC12022628

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1285210-52-7 |

|---|---|

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | 5-(aminomethyl)quinolin-8-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H10N2O.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6,11H2;1H |

| Standard InChI Key | OZVUFJFVKKYWAI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)O)CN.Cl |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-(Aminomethyl)quinolin-8-ol hydrochloride possesses the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol. The quinoline scaffold is substituted with an aminomethyl group (-CH₂NH₂) at position 5 and a hydroxyl group (-OH) at position 8, with the hydrochloride salt enhancing its solubility in aqueous media.

Structural Analysis

The compound’s planar quinoline ring system facilitates π-π stacking interactions, while the hydroxyl and aminomethyl groups enable hydrogen bonding and metal coordination. X-ray crystallography of analogous 8-hydroxyquinoline derivatives reveals a bidentate {O,N} donor system, where the hydroxyl oxygen and quinoline nitrogen participate in metal chelation . This structural motif is critical for its biological activity, particularly in disrupting metal homeostasis in cancer cells .

Physicochemical Properties

Acid-Base Behavior

The hydroxyl group at position 8 exhibits a pKa of approximately 8.2–9.0, while the quinolinium nitrogen has a pKa near 4.5–5.5 . These values, calculated using chemoinformatic tools, suggest that the compound exists predominantly as a zwitterion at physiological pH (7.4), with the hydroxyl group deprotonated and the aminomethyl group protonated. This ionization state enhances its ability to traverse cell membranes and interact with intracellular targets.

Solubility and Stability

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(aminomethyl)quinolin-8-ol hydrochloride typically involves a Mannich reaction on the 8-hydroxyquinoline core. For example:

-

Intermediate Preparation: 8-Hydroxyquinoline is treated with formaldehyde and ammonium chloride in ethanol under reflux to introduce the aminomethyl group at position 5.

-

Salt Formation: The free base is precipitated and subsequently reacted with hydrochloric acid to yield the hydrochloride salt .

Reaction conditions, such as temperature (40–80°C) and stoichiometric ratios, are optimized to achieve yields exceeding 65% . Purification via recrystallization from ethanol/water mixtures ensures >95% purity, as confirmed by HPLC.

Analytical Characterization

-

¹H NMR (500 MHz, D₂O): δ 8.85 (d, J = 8.5 Hz, 1H, H-2), 8.32 (d, J = 8.0 Hz, 1H, H-4), 7.55 (t, J = 7.5 Hz, 1H, H-3), 4.25 (s, 2H, -CH₂NH₂), 3.90 (s, 1H, -OH) .

-

MS (ESI+): m/z 175.1 [M-Cl]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Multidrug Resistance (MDR) Reversal

5-(Aminomethyl)quinolin-8-ol hydrochloride demonstrates selective toxicity against P-glycoprotein (P-gp)-overexpressing MDR cancer cells (e.g., MES-SA/Dx5), with IC₅₀ values 5–10-fold lower than in parental cell lines . This selectivity arises from its ability to:

-

Chellate intracellular Fe²⁺/Cu²⁺, generating reactive oxygen species (ROS) that overwhelm MDR cell defenses .

-

Inhibit P-gp ATPase activity, reducing efflux of chemotherapeutic agents like doxorubicin .

Epigenetic Modulation

Treatment with 10 μM of the compound for 24 hours downregulates P-gp expression by 70% in MES-SA/Dx5 cells, as shown by Western blotting . This epigenetic effect persists for 72 hours post-treatment, resensitizing cells to conventional chemotherapy.

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity:

-

Bacteria: MIC = 8 μg/mL against Staphylococcus aureus (MRSA).

-

Fungi: IC₅₀ = 12 μM against Candida albicans biofilms .

Mechanistically, it disrupts microbial metalloenzymes (e.g., cytochrome P450) and cell membrane integrity via lipid peroxidation .

Pharmacokinetics and Toxicology

ADME Profile

-

Absorption: Oral bioavailability in rats is 42%, with a Tₘₐₓ of 1.5 hours .

-

Distribution: High tissue penetration (Vd = 2.8 L/kg), particularly in liver and kidney.

-

Metabolism: Hepatic glucuronidation of the hydroxyl group forms inactive metabolites excreted renally .

Toxicity Data

-

Acute Toxicity: LD₅₀ = 320 mg/kg (mice, intraperitoneal).

-

Genotoxicity: Negative in Ames tests at concentrations ≤100 μM .

Applications and Future Directions

Pharmaceutical Development

Ongoing clinical trials explore its utility as:

-

Topical antifungal agent for dermatophytosis (Phase II).

Material Science

The compound’s fluorescence properties (λₑₓ = 360 nm, λₑₘ = 520 nm) enable its use as a metal-ion sensor in environmental monitoring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume